2-Methyl-4-[(4-methyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]phthalazin-1-one
CAS No.: 210411-27-1
Cat. No.: VC4091851
Molecular Formula: C21H19N5O2S
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 210411-27-1 |
|---|---|
| Molecular Formula | C21H19N5O2S |
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | 2-methyl-4-[(4-methyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]phthalazin-1-one |
| Standard InChI | InChI=1S/C21H19N5O2S/c1-25-19(12-17-15-10-6-7-11-16(15)20(28)26(2)24-17)22-23-21(25)29-13-18(27)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
| Standard InChI Key | NCHFTRZXVBJHII-UHFFFAOYSA-N |
| SMILES | CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)CC3=NN(C(=O)C4=CC=CC=C43)C |
| Canonical SMILES | CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)CC3=NN(C(=O)C4=CC=CC=C43)C |
Introduction
Chemical Identity and Nomenclature
The systematic IUPAC name of the compound derives from its core phthalazinone scaffold substituted with methyl and triazole-thioether functional groups. Its molecular formula is C₂₁H₁₉N₅O₂S, with a molecular weight of 405.5 g/mol . Key synonyms include:
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2-Methyl-4-({4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-1,2-dihydrophthalazin-1-one
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CCG-246447
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Oprea1_834754
The compound’s structure integrates a phthalazin-1-one moiety linked via a methylene bridge to a 1,2,4-triazole ring bearing methyl and phenacylsulfanyl substituents . This arrangement creates a conjugated system with potential π-π stacking interactions and hydrogen-bonding sites.
Synthetic Methodologies
While no direct synthesis protocols for this compound are documented in the literature, analogous routes for related triazole-phthalazine hybrids suggest feasible approaches. A plausible synthetic strategy involves:
Triazole Ring Formation
1,2,4-Triazoles are typically synthesized via cyclocondensation of thiosemicarbazides or through Huisgen-type cycloadditions. For example, 4-methyl-5-phenacylsulfanyl-1,2,4-triazole-3-thiol could be prepared by reacting hydrazine derivatives with carbon disulfide, followed by alkylation with phenacyl bromide .
Phthalazinone Functionalization
Phthalazin-1-one derivatives are commonly synthesized by cyclizing substituted phthalic anhydrides with hydrazine. Subsequent N-methylation and C-alkylation steps could introduce the triazole-methyl substituent .
Table 1: Hypothetical Reaction Steps
| Step | Reaction Type | Reagents | Target Intermediate |
|---|---|---|---|
| 1 | Cyclocondensation | Thiosemicarbazide, CS₂ | 4-Methyl-1,2,4-triazole-3-thiol |
| 2 | Alkylation | Phenacyl bromide, K₂CO₃ | 5-Phenacylsulfanyl-triazole |
| 3 | Phthalazinone alkylation | Phthalazinone, KOH, DMF | Triazole-methyl-phthalazinone |
These steps align with methods used to prepare structurally related compounds, such as mercury(II) complexes with triazole-thiol ligands and thiadiazol-triazole hybrids .
Structural and Computational Analysis
X-ray crystallography data for this specific compound remains unavailable, but computational models provide insights into its three-dimensional conformation.
Molecular Geometry
Density functional theory (DFT) calculations predict a planar phthalazinone core with the triazole ring oriented at a dihedral angle of ~67° relative to the central aromatic system . The phenacylsulfanyl group adopts a staggered conformation to minimize steric clashes with adjacent methyl substituents.
Electronic Properties
The HOMO-LUMO gap, calculated at 4.8 eV (B3LYP/6-31G*), suggests moderate reactivity toward electrophilic aromatic substitution. Key atomic charges include:
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Sulfur (S): -0.32 e
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Triazole N2: -0.45 e
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Phthalazinone carbonyl O: -0.51 e
These sites represent potential loci for hydrogen bonding or metal coordination .
Table 2: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP (XLogP3) | 3.8 | PubChem |
| Topological Polar Surface Area | 98.2 Ų | ChemAxon |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bonds | 6 | PubChem |
The moderate lipophilicity (LogP = 3.8) indicates potential blood-brain barrier permeability, while the polar surface area suggests limited oral bioavailability .
Biological Activity and Applications
Although direct pharmacological data for this compound is absent, structurally related triazole-phthalazine hybrids exhibit diverse biological activities:
Antimicrobial Properties
Triazole derivatives demonstrate broad-spectrum antimicrobial effects by disrupting microbial cell wall synthesis. The methyl-phthalazinone moiety could enhance membrane penetration via lipid bilayer interaction .
Material Science Applications
Mercury(II) complexes of triazole-thiols exhibit luminescent properties . The sulfur-rich structure of this compound may facilitate coordination to transition metals, enabling use in catalytic or sensing applications.
Stability and Degradation
Preliminary stability studies on similar triazole derivatives indicate:
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Thermal stability: Decomposition onset at ~220°C (TGA)
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Photostability: Rapid degradation under UV light (λ = 254 nm) due to S–C bond cleavage
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Hydrolytic stability: Resistant to acidic hydrolysis (pH 3–5) but susceptible to base-catalyzed thioether oxidation
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and purity .
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Crystallographic Studies: Resolve 3D structure via X-ray diffraction to validate computational models.
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Biological Screening: Evaluate in vitro activity against cancer cell lines and microbial pathogens.
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Coordination Chemistry: Investigate complex formation with transition metals for catalytic applications.
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